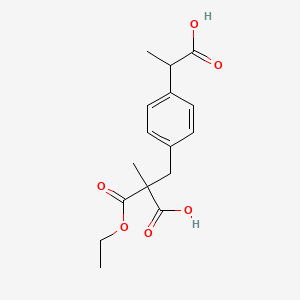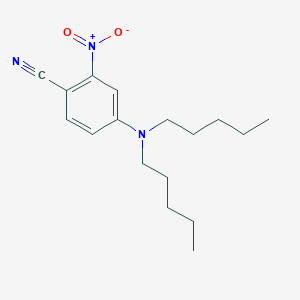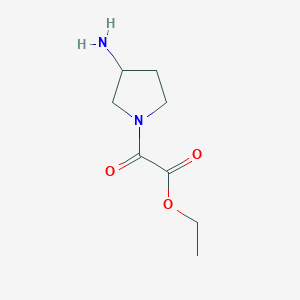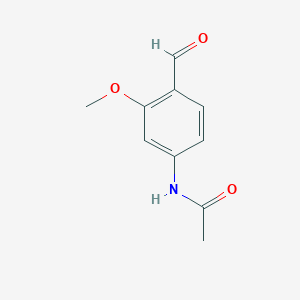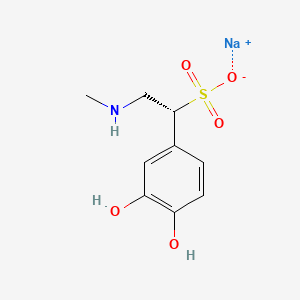
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfonic acid sodium salt. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of the dihydroxyphenyl group, the introduction of the methylamino group, and the addition of the sulfonic acid sodium salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
科学研究应用
Chemistry
In chemistry, (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.
Biology
In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a subject of interest in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt include other dihydroxyphenyl derivatives, methylamino compounds, and sulfonic acid salts. Examples include:
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(ethylamino)ethane-1-sulfonic Acid Sodium Salt
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)propane-1-sulfonic Acid Sodium Salt
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H12NNaO5S |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
sodium;(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C9H13NO5S.Na/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1/t9-;/m0./s1 |
InChI 键 |
DULFHPQRIOCQCO-FVGYRXGTSA-M |
手性 SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)

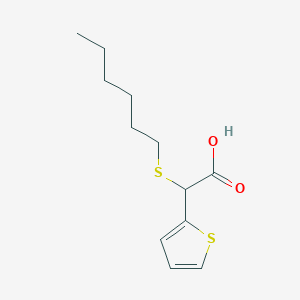


![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
